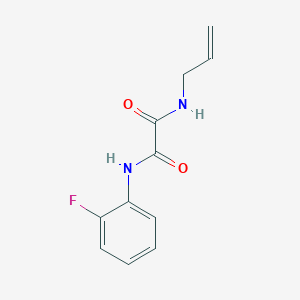
N-(2-fluorophenyl)-N'-(prop-2-en-1-yl)ethanediamide
Vue d'ensemble
Description
N-(2-fluorophenyl)-N’-(prop-2-en-1-yl)ethanediamide is an organic compound that belongs to the class of ethanediamides This compound features a fluorophenyl group and a prop-2-en-1-yl group attached to the ethanediamide backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-fluorophenyl)-N’-(prop-2-en-1-yl)ethanediamide typically involves the reaction of 2-fluoroaniline with an appropriate acylating agent, followed by the introduction of the prop-2-en-1-yl group. The reaction conditions may include the use of solvents like dichloromethane or ethanol, and catalysts such as triethylamine or pyridine.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale batch reactions under controlled conditions to ensure high yield and purity. Techniques like recrystallization and chromatography may be employed to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-fluorophenyl)-N’-(prop-2-en-1-yl)ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted aromatic compounds.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-(2-fluorophenyl)-N’-(prop-2-en-1-yl)ethanediamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group may enhance the compound’s binding affinity, while the prop-2-en-1-yl group can influence its reactivity and stability. The exact pathways and targets would depend on the specific application being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(2-chlorophenyl)-N’-(prop-2-en-1-yl)ethanediamide
- N-(2-bromophenyl)-N’-(prop-2-en-1-yl)ethanediamide
- N-(2-methylphenyl)-N’-(prop-2-en-1-yl)ethanediamide
Uniqueness
N-(2-fluorophenyl)-N’-(prop-2-en-1-yl)ethanediamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical properties, such as electronegativity and reactivity. This makes it distinct from its chloro, bromo, and methyl analogs.
Propriétés
IUPAC Name |
N'-(2-fluorophenyl)-N-prop-2-enyloxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FN2O2/c1-2-7-13-10(15)11(16)14-9-6-4-3-5-8(9)12/h2-6H,1,7H2,(H,13,15)(H,14,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONWCYDSOHXVWOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)C(=O)NC1=CC=CC=C1F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[(4-bromo-2-fluorobenzyl)oxy]-4,7-dimethyl-2H-chromen-2-one](/img/structure/B4611612.png)
![(5Z)-3-benzyl-5-{[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4611627.png)
![N~3~-[(4-BROMO-1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-1-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)SULFONYL]-3-PIPERIDINECARBOXAMIDE](/img/structure/B4611635.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-1-piperazinecarbothioamide](/img/structure/B4611641.png)
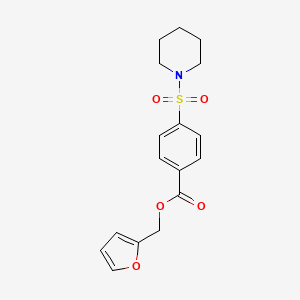
![N~5~-[1-(2,4-DIMETHYLPHENYL)ETHYL]-4-METHYL-2-(3-PYRIDYL)-1,3-THIAZOLE-5-CARBOXAMIDE](/img/structure/B4611654.png)
![2-({4-allyl-5-[(2,3-dimethylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)-N-(3,5-dichlorophenyl)acetamide](/img/structure/B4611662.png)
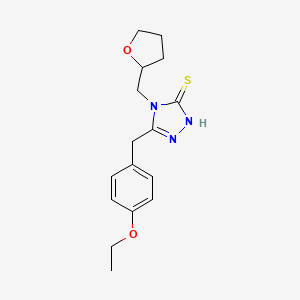
![1-(3-CHLOROPHENYL)-N-[(PYRIDIN-2-YL)METHYL]METHANESULFONAMIDE](/img/structure/B4611674.png)
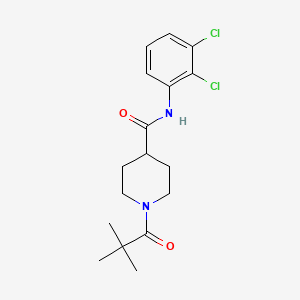
![[2-chloro-4-[(Z)-(4-oxo-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenyl] furan-2-carboxylate](/img/structure/B4611733.png)
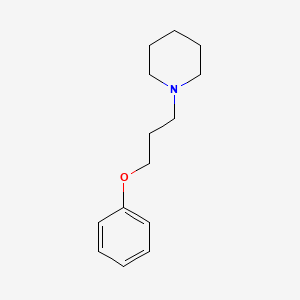
![2-[4-(4-chloro-2-methylphenoxy)butanoyl]-N-(2-furylmethyl)hydrazinecarbothioamide](/img/structure/B4611743.png)
![N-[4-(4-morpholinyl)benzyl]benzenesulfonamide](/img/structure/B4611744.png)
